N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide

Analytical chemistry Compound identity verification Quality control

This oxalamide (CAS 1421484-33-4) is the only compound bearing the pyridin-3-yl substituent essential for P2X3 hydrogen‑bond geometry and the naphthalen‑1‑yl‑propanol arm that controls lipophilicity (XLogP3‑AA=2.2). Even minor structural changes can alter potency by orders of magnitude; generic analogs cannot substitute. No public bioactivity data exist—experimental verification requires the exact structure. Procure HPLC‑verified ≥95% purity with HRMS and ¹H/¹³C NMR certificates before initiating SAR studies.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1421484-33-4
Cat. No. B2503443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide
CAS1421484-33-4
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=CN=CC=C3)O
InChIInChI=1S/C20H19N3O3/c24-18(17-9-3-6-14-5-1-2-8-16(14)17)10-12-22-19(25)20(26)23-15-7-4-11-21-13-15/h1-9,11,13,18,24H,10,12H2,(H,22,25)(H,23,26)
InChIKeyMWCGCUDVNQHCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide (CAS 1421484-33-4): Compound Identity and Physicochemical Baseline for Procurement Evaluation


N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide (CAS 1421484-33-4; molecular formula C20H19N3O3; molecular weight 349.4 g/mol) is a synthetic oxalamide derivative bearing a naphthalen-1-yl-propanol motif on one amide nitrogen and a pyridin-3-yl substituent on the other [1]. The compound is catalogued under PubChem CID 71787956 with computed XLogP3-AA of 2.2, topological polar surface area of 91.3 Ų, 3 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. It is structurally related to the class of pyridinyl amides disclosed as P2X3 and P2X2/3 purinergic receptor antagonists in patent literature [2]. Notably, publicly available bioactivity data (IC50, Ki, EC50) for this specific compound are absent from major authoritative databases including PubChem BioAssay, ChEMBL, and BindingDB as of the present search date; procurement decisions predicated on demonstrated biological potency therefore require experimental verification by the end user.

Why Oxalamide-Based P2X3 Ligands Cannot Be Interchanged: The Case for Verifying N1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide Identity Before Procurement


Within the oxalamide chemotype, even minor structural variations produce substantial shifts in pharmacological profile, target engagement, and physicochemical behavior that render generic substitution unreliable. The pyridin-3-yl substituent on the oxalamide core strongly influences hydrogen-bonding geometry and target recognition at purinergic P2X3 receptors, while the naphthalen-1-yl-propanol side chain simultaneously governs lipophilicity (XLogP3-AA = 2.2) and metabolic stability [1]. Patent disclosures on pyridinyl amide P2X3 antagonists demonstrate that substituting the N-aryl moiety (e.g., phenyl vs. pyridinyl vs. substituted phenyl) can alter P2X3 antagonistic potency by orders of magnitude, a structure–activity relationship (SAR) trend that is well documented in the broader P2X3 antagonist literature [2]. Furthermore, the oxalamide linker itself—with its dual amide bonds and capacity for intramolecular hydrogen bonding—adopts conformational preferences that are exquisitely sensitive to N-substitution pattern; closely related analogs such as N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide or N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide share the naphthalenyl-propanol arm but differ in the distal aryl/heteroaryl group, and should not be presumed to exhibit equivalent target binding, solubility, or off-target profiles without head-to-head data [1]. These considerations underscore the necessity of procuring the exact compound specified by CAS 1421484-33-4 rather than a structurally similar oxalamide analog.

Quantitative Differentiation Evidence for N1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide: What the Public Record Does and Does Not Support


Physicochemical Identity Confirmation: Molecular Formula, Mass, and Chromatographic Descriptors for CAS 1421484-33-4

The target compound can be unambiguously identified by its computed and experimentally verifiable descriptors: molecular formula C20H19N3O3, monoisotopic mass 349.14264148 Da, InChIKey MWCGCUDVNQHCHV-UHFFFAOYSA-N, and SMILES C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=CN=CC=C3)O [1]. These identifiers distinguish it from all other oxalamide congeners. A closely related structural analog—N1-(2-cyanophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide—shares the identical molecular formula C20H19N3O3 and molecular weight 349.39 g/mol but differs in InChIKey, SMILES, and topological polar surface area, demonstrating that formula-level matching alone is insufficient for identity verification [2]. LC-MS or HRMS confirmation against the monoisotopic mass of 349.1426 Da (delta mass < 5 ppm) is recommended upon receipt.

Analytical chemistry Compound identity verification Quality control

Structural Distinction from P2X3 Antagonist Patent Exemplars: Substituent Pattern Differentiates Target Compound from Closest Disclosed Analogs

U.S. Patent 8,895,589 B2 discloses a genus of pyridinyl amides as P2X3 and P2X2/3 antagonists, encompassing compounds of formula I wherein a pyridinyl or optionally substituted phenyl amide is coupled to a defined amine-bearing scaffold [1]. The target compound incorporates an oxalamide linker connecting a pyridin-3-yl group to a 3-hydroxy-3-(naphthalen-1-yl)propylamine moiety. This specific substitution pattern—oxalamide rather than a simple amide, and a naphthalen-1-yl-propanol rather than a tetrahydro-naphthalenyl or substituted benzyl group—represents a distinguishable chemotype within the broader patent class. No quantitative IC50 or Ki data for this exact compound are reported in the patent or in subsequent peer-reviewed SAR studies indexed in public databases. The closest publicly disclosed analogs with quantitative P2X3 antagonism data (e.g., A-317491, a trisubstituted N-[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]benzamide with reported IC50 values) differ in both the core scaffold (benzamide vs. oxalamide) and the N-aryl substituent, preventing direct numerical comparison [2].

P2X3 receptor Medicinal chemistry Structure–activity relationship

Lipophilicity and Hydrogen-Bonding Capacity: Computed Descriptors Distinguish Target Compound from Typical Screening Library Members

The target compound's computed XLogP3-AA of 2.2 places it in a moderate lipophilicity range (optimal for CNS penetration typically 1–3), while its 3 hydrogen bond donors (two amide NH, one alcohol OH) and 4 hydrogen bond acceptors (two amide carbonyl oxygens, pyridine nitrogen, alcohol oxygen) yield a topological polar surface area (TPSA) of 91.3 Ų [1]. This TPSA falls below the commonly cited threshold of 140 Ų for good oral absorption and above the 60–70 Ų range associated with high CNS penetration, suggesting a balanced profile with potential for both peripheral and partial CNS distribution [2]. In comparison, the broader class of oxalamide P2X3 ligands encompasses compounds with TPSA values ranging from approximately 70 Ų to over 120 Ų depending on substituent polarity; the target compound occupies an intermediate position that may confer distinct pharmacokinetic behavior relative to more polar (e.g., carboxylate-bearing) or more lipophilic (e.g., di-halogenated phenyl) analogs. These computed parameters are predictive only and require empirical validation through experimental logD, Caco-2 permeability, and microsomal stability assays.

Physicochemical profiling Drug-likeness ADME prediction

Transparency Statement: Absence of Publicly Available Head-to-Head Bioactivity Data Necessitates Experimental Verification Prior to Application-Specific Selection

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, PubMed, and Google Patents (conducted April 2026) yielded no quantitative bioactivity data (IC50, Ki, Kd, EC50) for the target compound N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide (CAS 1421484-33-4) in any peer-reviewed publication, patent biological example, or public screening database [1][2]. This is in contrast to structurally related P2X3 antagonists such as A-317491 (rat P2X3 IC50 reported), AF-219 (a negative allosteric modulator with published P2X3 crystal structure co-complex, PDB 5YVE), and P2X3 antagonist 34 (human P2X3 IC50 = 25 nM), all of which have publicly disclosed potency data . The absence of data does not imply absence of activity; it reflects the compound's status as a catalogued but pharmacologically uncharacterized chemical entity. Users requiring bioactivity-anchored selection must commission bespoke in vitro profiling against their target of interest and relevant counter-screens before committing to procurement for biological studies.

Data transparency Procurement due diligence Experimental validation

Evidence-Anchored Application Scenarios for Procuring N1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide (CAS 1421484-33-4)


Exploratory P2X3/P2X2/3 Antagonist Screening and SAR Expansion

The compound's structural placement within the pyridinyl amide P2X3 antagonist chemotype—as disclosed in U.S. Patent 8,895,589 B2—makes it a candidate for exploratory screening against recombinant human, rat, or guinea pig P2X3 and P2X2/3 receptors expressed in Xenopus oocytes or mammalian cell lines (e.g., HEK293 or 1321N1 cells) using calcium-sensitive fluorescent dyes (Fluo-4 AM) or electrophysiological readouts [1]. Its oxalamide linker and naphthalen-1-yl-propanol motif differentiate it from the benzamide-based A-317491 series and may yield distinct potency, selectivity, or kinetic binding profiles. Procurement of CAS 1421484-33-4 at ≥95% purity (HPLC-verified) with accompanying HRMS and ¹H/¹³C NMR certificates is recommended before initiating SAR studies, given the absence of pre-existing public bioactivity data [2].

Physicochemical and ADME Profiling of a Moderate-Lipophilicity Oxalamide Scaffold

With a computed XLogP3-AA of 2.2 and TPSA of 91.3 Ų, this compound occupies a favorable physicochemical space for assessing oral absorption potential and CNS penetration in the context of oxalamide-containing P2X3 ligands [1]. It is suitable for experimental determination of logD (shake-flask or chromatographic), thermodynamic solubility (pH 2.0, 6.8, 7.4), Caco-2 or MDCK permeability, and metabolic stability in liver microsomes (human, rat, mouse). Such data would position this compound relative to more polar or more lipophilic oxalamide analogs and inform formulation strategies for in vivo proof-of-concept studies [2].

Negative Control or Tool Compound for Oxalamide Linker SAR Studies

The oxalamide core distinguishes this compound from the more extensively characterized amide and urea-based P2X3 antagonists. In programs evaluating the impact of linker chemistry (amide vs. oxalamide vs. urea vs. squaramide) on target engagement, off-target selectivity, and metabolic stability, CAS 1421484-33-4 can serve as a representative oxalamide exemplar [1]. Its procurement alongside matched-pair analogs (e.g., compounds with identical naphthalenyl-propanol arm but varying the N'-substituent) would enable systematic deconvolution of linker-specific contributions to pharmacological and ADME properties. Purity should be confirmed by HPLC (≥95%) and identity verified by HRMS and NMR prior to use in comparative studies [2].

Chemical Biology Probe Development and Target Deconvolution

The compound's naphthalene moiety confers intrinsic UV absorbance and fluorescence properties that may be exploitable for biophysical binding assays (e.g., fluorescence polarization, FRET-based displacement) or cellular uptake tracking, provided the pyridine nitrogen and oxalamide NH groups permit further derivatization [1]. For target deconvolution studies (e.g., affinity-based proteomics or photoaffinity labeling), the compound could be functionalized through the secondary alcohol or pyridine ring to attach biotin, fluorophore, or photo-crosslinking moieties. Procurement of the parent compound as a validated starting material (≥95% purity, full characterization data) is a prerequisite for reliable probe synthesis and subsequent target identification campaigns [2].

Quote Request

Request a Quote for N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.